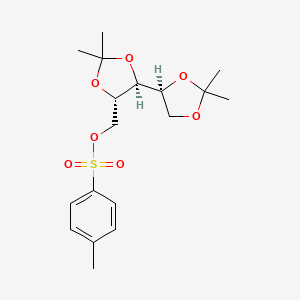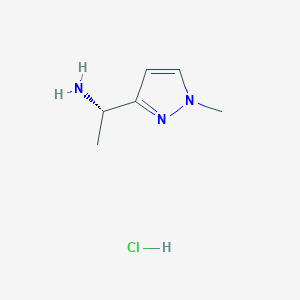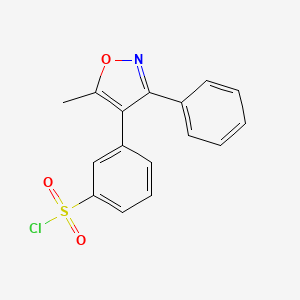
3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
Overview
Description
“3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 509074-26-4 . It has a molecular weight of 333.79 . The IUPAC name for this compound is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Scientific Research Applications
Friedel-Crafts Sulfonylation
A study by Nara et al. (2001) describes the use of 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids as reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. This process is applied to benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, demonstrating enhanced reactivity and high yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Catalytic Systems for Benzimidazole Synthesis
Khazaei et al. (2011) reported the use of ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 catalytic systems for the efficient synthesis of benzimidazole derivatives, using atmospheric air as a green oxidant in ethyl acetate at room temperature (Khazaei et al., 2011).
Amino Acid Sulfonamides
Riabchenko et al. (2020) explored the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. They investigated the interaction of sulfonyl chloride with amino acid methyl esters, leading to various amino acid sulfonamide derivatives (Riabchenko et al., 2020).
Antimicrobial Activity of Heterocycles
A study by El‐Emary, Al-muaikel, & Moustafa (2002) focused on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, which involved the reaction with 4-acetyl benzene sulfonyl chloride (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of Benzothiazole Coupled Sulfonamide Derivatives
Khokra et al. (2019) synthesized benzene sulfonamides linked to a benzothiazole moiety by condensing 2-(3/4-aminophenyl) benzothiazole with various substituted sulfonyl chlorides. This study also evaluated their anticonvulsant potential (Khokra et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACKDPVPZJIFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(Ethylamino)cyclohexyl]phenol](/img/structure/B1436879.png)
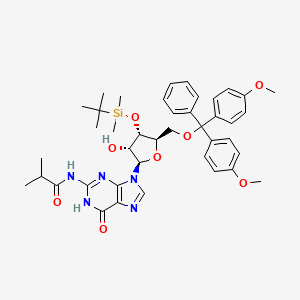
![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)
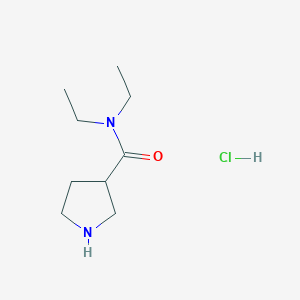
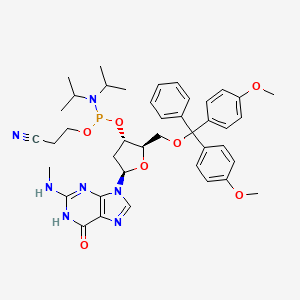

![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)

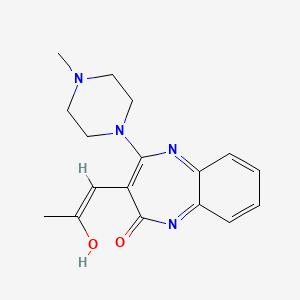
![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)
